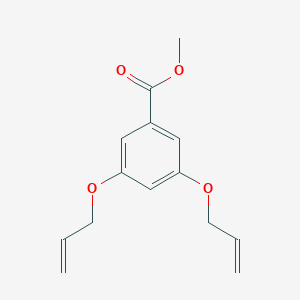

Methyl 3,5-bis(allyloxy)benzenecarboxylate

Description

Contextualization within Aromatic Ester Chemistry

As a member of the aromatic ester family, Methyl 3,5-bis(allyloxy)benzenecarboxylate shares core characteristics with compounds like methyl benzoate (B1203000), which are known for their applications as solvents and in perfumery. However, the presence of the two allyloxy functional groups sets it apart, imparting a reactivity profile that extends far beyond these traditional uses. The ester group itself can undergo reactions such as hydrolysis to the corresponding carboxylic acid, 3,5-bis(allyloxy)benzoic acid, which can then be used in further synthetic transformations. rsc.org

Significance of Allyloxy Moieties in Macromolecular Design and Organic Synthesis

The twin allyloxy groups are the key to the compound's versatility. The terminal double bonds of the allyl groups are amenable to a wide array of chemical modifications, making them ideal handles for polymer synthesis and modification. These groups can participate in various polymerization reactions, including free-radical polymerization and thiol-ene "click" chemistry. This allows for the incorporation of the benzenecarboxylate core into polymer backbones or as pendant groups, influencing the material's final properties such as thermal stability, cross-linking density, and refractive index.

Furthermore, the allyloxy groups can undergo rearrangements, most notably the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Under thermal conditions, the allyl groups can migrate from the oxygen atom to the aromatic ring, leading to the formation of allyl-substituted phenols. This reaction opens up pathways to highly functionalized aromatic structures that can serve as precursors to more complex molecular architectures.

Overview of Research Trajectories for Methyl 3,5-bis(allyloxy)benzenecarboxylate

Current research involving Methyl 3,5-bis(allyloxy)benzenecarboxylate and similar bis(allyloxy)aryl compounds is primarily focused on materials science, particularly in the development of advanced polymers.

One significant area of investigation is its use as a monomer or cross-linking agent in the synthesis of novel polymers. For instance, it has been utilized in the preparation of chalcogenide hybrid inorganic/organic polymers (CHIPs) through inverse vulcanization. rsc.org In these systems, the allyl groups react with elemental sulfur to form a cross-linked polymer network. The resulting materials have potential applications in optics and electronics.

Another promising research direction is in the field of dendrimer synthesis. Dendrimers are highly branched, well-defined macromolecules with a vast number of surface functional groups. The di-functionality of the allyloxy groups makes this molecule an attractive building block for the construction of dendritic structures. By iteratively reacting molecules like Methyl 3,5-bis(allyloxy)benzenecarboxylate, chemists can create generations of dendrimers with tailored properties for applications in drug delivery, catalysis, and sensing.

Table 2: Spectroscopic Data for Methyl 3,5-bis(allyloxy)benzenecarboxylate

| Type | Data |

|---|

| ¹H NMR (400 MHz, Chloroform-d) | δ 7.22 (m, 2H), 6.72 (m, 1H), 6.07 (ddt, J = 17.3, 10.5, 5.3 Hz, 2H), 5.45 (dq, J = 17.2, 1.6 Hz, 2H), 5.33 (dq, J = 10.5, 1.4 Hz, 2H), 4.58 (dt, J = 5.3, 1.5 Hz, 4H), 3.93 (s, 3H) ppm. rsc.org |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-bis(prop-2-enoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVVZYQCQQHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376901 | |

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135710-38-2 | |

| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Bis Allyloxy Benzenecarboxylate

Precursor Synthesis: 3,5-Bis(allyloxy)benzoic Acid

The primary route to synthesizing 3,5-Bis(allyloxy)benzoic acid involves the O-alkylation of 3,5-dihydroxybenzoic acid with an allyl halide. This reaction, a classic example of the Williamson ether synthesis, targets the two hydroxyl groups on the aromatic ring.

The synthesis of 3,5-bis(allyloxy)benzoic acid is commonly achieved by reacting 3,5-dihydroxybenzoic acid with allyl bromide. rsc.org In a typical procedure, 3,5-dihydroxybenzoic acid is dissolved in a suitable solvent, and a base is added to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. Allyl bromide is then introduced, and the resulting nucleophilic substitution reaction forms the desired diether.

A general reaction scheme is as follows: 3,5-dihydroxybenzoic acid is treated with allyl bromide in the presence of a base, such as anhydrous potassium carbonate, in a solvent like dimethylformamide (DMF). rsc.org The mixture is heated to facilitate the reaction. Following the allylation, a saponification step using a strong base like sodium hydroxide (B78521) is often employed to ensure the carboxylic acid is in its salt form before a final acidification to yield the pure 3,5-bis(allyloxy)benzoic acid. rsc.org One reported synthesis achieved an 85% yield for this transformation. rsc.org

The efficiency of the allylation reaction is highly dependent on the chosen conditions. The selection of the base, solvent, temperature, and reaction time are critical for maximizing the yield and purity of 3,5-bis(allyloxy)benzoic acid.

Base Catalysis : A crucial component of the Williamson ether synthesis is the base, which deprotonates the phenolic hydroxyl groups. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose. rsc.org It is effective in forming the phenoxide ions necessary for the nucleophilic attack on the allyl bromide. The stoichiometry of the base is important; an excess is typically used to ensure complete deprotonation of both hydroxyl groups. rsc.org

Solvent Systems : The choice of solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents are generally preferred for Williamson ether synthesis. Dimethylformamide (DMF) is a frequently utilized solvent as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism. rsc.org Other solvents, such as acetonitrile (B52724), have also been used in analogous etherification reactions of substituted dihydroxybenzoates. nih.govresearchgate.net

Temperature and Reaction Time : The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. For instance, heating the reaction mixture to 60°C for several hours (e.g., 3 hours) has been reported to be effective. rsc.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

The table below summarizes typical conditions for the synthesis of 3,5-bis(allyloxy)benzoic acid.

| Reactant | Reagent | Base (Molar Eq.) | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | Allyl Bromide (6 eq.) | Anhydrous K₂CO₃ (6 eq.) | DMF | 60°C | 3 hours | 85% | rsc.org |

Esterification Routes to Methyl 3,5-bis(allyloxy)benzenecarboxylate

Once 3,5-bis(allyloxy)benzoic acid has been synthesized, the next step is the esterification of the carboxylic acid group to form the methyl ester. Several methods can be employed for this transformation. An important alternative strategy involves reversing the synthetic order: esterification of 3,5-dihydroxybenzoic acid first, followed by allylation.

Direct esterification, often referred to as Fischer-Speier esterification, involves reacting 3,5-bis(allyloxy)benzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is an equilibrium process, and to drive it towards the product side, methanol is typically used as the solvent to ensure it is in large excess. mdpi.comijstr.org The water formed during the reaction can be removed to further shift the equilibrium.

Heterogeneous solid acid catalysts, such as modified montmorillonite (B579905) K10 or zirconium/titanium-based catalysts, have also been shown to be effective for the esterification of various benzoic acids and present an advantage in terms of easier separation from the reaction mixture. mdpi.comijstr.org

Transesterification is another potential, though less commonly documented, route for the synthesis of Methyl 3,5-bis(allyloxy)benzenecarboxylate. This method would involve reacting a different ester of 3,5-bis(allyloxy)benzoic acid (e.g., an ethyl or benzyl (B1604629) ester) with methanol in the presence of an acid or base catalyst. The equilibrium is driven towards the desired methyl ester by using a large excess of methanol. While a viable synthetic strategy in principle, specific examples for this particular compound are not prevalent in the literature, suggesting that direct esterification or the alternative route described below are more common.

A widely used and effective strategy for synthesizing Methyl 3,5-bis(allyloxy)benzenecarboxylate involves performing the esterification step before the allylation. In this approach, the starting material is methyl 3,5-dihydroxybenzoate (B8624769).

This intermediate is then subjected to Williamson ether synthesis under conditions similar to those used for the free acid. For example, methyl 3,5-dihydroxybenzoate can be reacted with an allyl halide (like allyl bromide) in the presence of a base (such as potassium carbonate) and a polar aprotic solvent (like DMF or acetonitrile). prepchem.comchemicalbook.com This route can be advantageous as it protects the carboxylic acid group as a methyl ester during the allylation reaction, potentially avoiding side reactions and simplifying purification.

The table below outlines this alternative synthetic pathway.

| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

|---|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methyl 3,5-dihydroxybenzoate | Allyl Bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Methyl 3,5-bis(allyloxy)benzenecarboxylate |

Other esterification reagents can also be employed. For instance, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters from carboxylic acids and alcohols. rsc.org This method is often used for synthesizing more complex esters but could be adapted for methylation if other methods prove unsuitable. rsc.org

Process Optimization and Scalability Considerations

The efficient synthesis of Methyl 3,5-bis(allyloxy)benzenecarboxylate hinges on the optimization of reaction parameters and the ability to scale the process from laboratory to industrial production. The primary synthetic route typically involves the Williamson ether synthesis, starting from Methyl 3,5-dihydroxybenzoate and allyl bromide.

Reaction Yield Enhancement Strategies

Maximizing the reaction yield is a primary objective in the synthesis of Methyl 3,5-bis(allyloxy)benzenecarboxylate. Key strategies focus on optimizing reagent stoichiometry, reaction temperature, and choice of base and solvent. In analogous syntheses, such as the preparation of 3,5-bis(allyloxy)benzoic acid from 3,5-dihydroxybenzoic acid, a significant excess of both the alkylating agent (allyl bromide) and the base (potassium carbonate) is employed to drive the reaction towards completion. rsc.org Heating the reaction mixture is also a common technique to increase the reaction rate and improve yield.

For instance, a typical laboratory procedure for a related allylation involves reacting the dihydroxy starting material with a six-fold molar excess of both allyl bromide and anhydrous potassium carbonate in a polar aprotic solvent like DMF at 60°C for several hours. rsc.org This ensures the complete conversion of both phenolic hydroxyl groups.

Table 1: Parameters for Yield Enhancement in Allylation Reactions

| Parameter | Condition | Rationale | Reported Yield (Analogous Product) |

| Base | Anhydrous K₂CO₃ | Effectively deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. | 85-92% rsc.org |

| Alkylating Agent | Allyl Bromide (6 eq.) | A molar excess ensures the reaction proceeds to completion, minimizing mono-allylated by-products. | 85-92% rsc.org |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves reactants and facilitates the Sₙ2 reaction mechanism. | 85-92% rsc.org |

| Temperature | 60°C | Provides sufficient activation energy to increase the reaction rate without promoting significant side reactions. | 85-92% rsc.org |

By-product Minimization in Synthetic Pathways

The primary potential by-product in the synthesis is the mono-allylated intermediate, Methyl 3-allyloxy-5-hydroxybenzenecarboxylate. Its formation can be suppressed by employing the yield enhancement strategies mentioned above, particularly the use of excess allyl bromide and ensuring adequate reaction time. Another potential impurity can arise from side-chain extended products, as observed in the synthesis of other complex molecules. beilstein-journals.org

Careful control over the reaction temperature is crucial. While elevated temperatures increase the reaction rate, excessively high temperatures can lead to thermal degradation of reactants or products, or promote unwanted side reactions. In the subsequent oxidation step of a related synthesis, controlling the temperature above 60°C was found to be essential for ensuring the complete conversion of an intermediate phosphine (B1218219) to the desired phosphine oxide, thereby minimizing residual starting material in the final product. beilstein-journals.org

Development of Efficient and Environmentally Benign Protocols

Modern synthetic chemistry emphasizes the development of "green" protocols that minimize waste and environmental impact. While traditional syntheses often employ solvents like DMF, which pose environmental and health concerns, research is moving towards more benign alternatives. rsc.org Future process optimization for the large-scale synthesis of Methyl 3,5-bis(allyloxy)benzenecarboxylate could explore:

Alternative Solvents: Investigating greener solvents such as acetonitrile, or potentially solvent-free conditions using techniques like microwave-assisted synthesis.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst could enable the reaction to proceed in a biphasic system with a more environmentally friendly solvent like water, reducing the reliance on organic solvents.

Atom Economy: While the Williamson ether synthesis is a robust method, its atom economy is inherently limited by the formation of inorganic salt by-products (e.g., potassium bromide). Catalytic methods that can achieve O-allylation with higher atom economy would represent a significant advancement.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Achieving high purity of Methyl 3,5-bis(allyloxy)benzenecarboxylate and its synthetic precursors is critical for subsequent applications. A combination of chromatographic and non-chromatographic methods is typically employed.

Chromatographic Separation Methods

Column chromatography is a powerful and widely used technique for purifying synthetic intermediates and the final product. Silica (B1680970) gel is the most common stationary phase for this class of compounds. The choice of eluent (mobile phase) is critical for achieving effective separation of the desired product from unreacted starting materials and by-products.

In procedures for closely related 3,5-disubstituted benzoate (B1203000) derivatives, various solvent systems have proven effective. rsc.orgrsc.org A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often used to first elute non-polar impurities before recovering the more polar product.

Table 2: Exemplary Chromatographic Conditions for Related Compounds

| Compound Type | Stationary Phase | Eluent System | Reference |

| Benzoic Acid Intermediate | Silica Gel | Hexane (B92381):EtOAc (50:50 v/v) + 1% Acetic Acid | rsc.org |

| Azo-acid Intermediate | Silica Gel | EtOAc + 1% Acetic Acid | rsc.org |

| Triazolyl-benzoate Derivative | Silica Gel | Gradient: Hexane/EtOAc (7/3) → EtOAc → EtOAc/MeOH (9.5/0.5) | rsc.org |

These examples demonstrate that solvent systems based on hexane and ethyl acetate (B1210297) are highly effective for separating benzoate derivatives. The addition of small amounts of acetic acid can improve peak shape and prevent tailing for acidic compounds, while the inclusion of methanol can be necessary to elute more polar compounds. rsc.orgrsc.org

Crystallization and Precipitation Techniques

Crystallization is an essential technique for the final purification of solid products and for obtaining materials of high crystalline quality. The choice of solvent is paramount; an ideal solvent will dissolve the compound when hot but have low solubility for the compound when cold, allowing for recovery of pure crystals upon cooling. youtube.com

For related compounds, several solvent systems have been successfully used for recrystallization:

Cyclohexane: Used to recrystallize a crude product to yield an off-white powder. d-nb.info

Ethanol (B145695): A common solvent for recrystallizing aromatic esters like methyl 3-nitrobenzoate. youtube.com

Methanol/Diethyl Ether (MeOH/Et₂O): Used to crystallize a dibromide salt, indicating its utility for more polar, salt-like intermediates. rsc.org

Precipitation is another useful technique, particularly for rapidly removing a product from a solution or for purifying high molecular weight or polymeric materials. In one instance, a PEG-ylated product was dissolved in dichloromethane (B109758) (DCM), and the product was precipitated by the drop-wise addition of a less polar ether:hexane mixture. rsc.org This technique is effective when the product is insoluble in the final solvent mixture while impurities remain dissolved.

Chemical Reactivity and Functional Transformations of Methyl 3,5 Bis Allyloxy Benzenecarboxylate

Reactions Involving the Allyl Moieties

The terminal alkene of the allyl group is susceptible to a variety of addition and transformation reactions, making it a focal point for polymerization and functionalization.

Free-radical polymerization (FRP) is a fundamental method for converting vinyl monomers into polymers. uliege.be The process for allyl compounds like Methyl 3,5-bis(allyloxy)benzenecarboxylate proceeds through the classic chain-growth mechanism involving initiation, propagation, and termination steps. However, the polymerization of allyl monomers is often characterized by a significant side reaction known as degradative chain transfer.

In this process, a propagating radical abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond). This results in the termination of the growing polymer chain and the formation of a stable, resonance-delocalized allylic radical. This new radical has low reactivity and is less efficient at initiating a new polymer chain, which often leads to the formation of oligomers or polymers with low molecular weight.

Mechanism Steps:

Initiation: A radical initiator (e.g., AIBN, Benzoyl Peroxide) decomposes to form primary radicals, which then add to the double bond of an allyl group.

Propagation: The newly formed radical adds to subsequent monomer units, extending the polymer chain.

Degradative Chain Transfer (Allylic Transfer): A propagating radical abstracts a hydrogen from the allylic position of another monomer molecule, terminating the chain and creating a stable allylic radical.

Termination: Radicals are deactivated through coupling or disproportionation reactions.

Controlled/living polymerization techniques offer precise control over molecular weight, architecture, and dispersity (PDI). While direct polymerization of the allyl groups in Methyl 3,5-bis(allyloxy)benzenecarboxylate via these methods is challenging due to the aforementioned chain transfer issues, the molecule's core can be incorporated into an initiator for these processes.

For instance, a new ATRP initiator, 4,4-bis(4-(allyloxy)phenyl)pentyl-2-bromo-2-methylpropanoate, which possesses a similar bis-allyloxy functional core, has been synthesized. researchgate.netncl.res.in This initiator was used to polymerize monomers like styrene (B11656) and methyl methacrylate. ncl.res.in The process allows for the synthesis of well-defined polymers, such as polystyrene and poly(methyl methacrylate), that feature the bis-allyloxy functionality at one end of the chain. These resulting macromonomers can then undergo further reactions via their terminal allyl groups. researchgate.netncl.res.in

Table 1: ATRP of Styrene and Methyl Methacrylate using a Bis-allyloxy Functionalized Initiator

| Monomer | Polymer | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Styrene | Polystyrene | 13,600–28,250 | 1.07–1.09 |

| Methyl Methacrylate | Poly(methyl methacrylate) | 10,100–18,450 | 1.23–1.34 |

Data synthesized from studies on analogous bis-allyloxy functionalized ATRP initiators. ncl.res.in

Photo-initiated polymerization utilizes light to generate radical species that initiate polymerization. nih.gov This technique offers excellent spatial and temporal control. The polymerization of Methyl 3,5-bis(allyloxy)benzenecarboxylate can be initiated by adding a photoinitiator to the monomer and exposing the mixture to light of an appropriate wavelength, typically in the UV or visible range.

Photoinitiators are broadly classified into two types:

Type I Photoinitiators: These compounds undergo unimolecular bond cleavage (α-cleavage) upon irradiation to form two radical fragments, at least one of which is reactive enough to initiate polymerization. nih.govnih.gov Examples include benzoin (B196080) derivatives and bisacylphosphine oxides (BAPO). beilstein-journals.orgresearchgate.net

Type II Photoinitiators: These systems require a co-initiator or synergist (often a tertiary amine). Upon light absorption, the photoinitiator (e.g., benzophenone, camphorquinone) enters an excited state and abstracts a hydrogen atom from the co-initiator, generating the initiating radical. nih.govbeilstein-journals.org

The allyl groups of the benzenecarboxylate monomer would react with the generated radicals, leading to the formation of a cross-linked polymer network.

Thiol-ene click chemistry is a highly efficient and versatile reaction involving the radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond (an 'ene'). nih.govresearchgate.net This reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions, often initiated by light or thermal energy. researchgate.net

The allyl ether groups in Methyl 3,5-bis(allyloxy)benzenecarboxylate are excellent substrates for this reaction. The mechanism proceeds via a radical chain process:

Initiation: A radical initiator generates a primary radical, which abstracts the hydrogen atom from a thiol, creating a thiyl radical (RS•).

Propagation: The thiyl radical adds to the allyl double bond, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain.

This reaction can be used to create highly functionalized materials. For example, reacting Methyl 3,5-bis(allyloxy)benzenecarboxylate with dithiols can lead to the formation of cross-linked polymer networks. Alternatively, reaction with mono-functional thiols containing other chemical groups (e.g., hydroxyl, carboxyl) allows for precise surface modification or material functionalization. nih.gov

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.org For Methyl 3,5-bis(allyloxy)benzenecarboxylate, two primary types of metathesis are relevant:

Cross-Metathesis (CM): This intermolecular reaction involves the interaction of the terminal allyl groups with another olefin. This can be used to introduce new functional groups onto the molecule. The reaction of the bis(allyloxy) compound with a large excess of a partner olefin would result in the modification of both allyl groups.

Acyclic Diene Metathesis (ADMET) Polymerization: If the molecule is subjected to metathesis conditions in the absence of another olefin, it can undergo step-growth polymerization. The reaction between two monomer molecules results in the formation of a dimer and the release of ethylene (B1197577) gas. nih.gov Repetition of this process leads to the formation of a polyether with unsaturated bonds in the polymer backbone. Efficient removal of ethylene is crucial to drive the equilibrium towards high molecular weight polymer formation. sigmaaldrich.com

Ring-closing metathesis (RCM) is not a viable intramolecular pathway for this specific monomer due to the large distance and conformational constraints between the two allyl groups, which prevents the formation of a stable cyclic structure.

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Type | Example | Common Applications |

|---|---|---|

| Ruthenium-based | Grubbs' Catalysts (1st, 2nd, 3rd Gen) | CM, ADMET, RCM; High functional group tolerance |

Hydrofunctionalization involves the addition of an E-H bond (where E is an element like Si, N, etc.) across the double bond of the allyl group. These reactions provide a direct route to introduce new functionalities.

Hydrosilylation: This is the addition of a silicon-hydride (Si-H) bond across the alkene. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst. The reaction of Methyl 3,5-bis(allyloxy)benzenecarboxylate with a hydrosilane (e.g., triethoxysilane, diphenylsilane) would yield a silyl-functionalized product. This is an effective method for creating organic-inorganic hybrid materials or for surface modification of silica-based substrates. The reactivity of allyloxy groups in hydrosilylation reactions has been demonstrated on functionalized polystyrene macromonomers. ncl.res.in

Hydroamination: This reaction involves the addition of an amine N-H bond across the double bond to form a more complex amine. While conceptually similar to hydrosilylation, hydroamination is often more challenging to achieve with high selectivity and yield. It typically requires specific catalysts based on alkali metals, lanthanides, or other transition metals. This transformation on the bis(allyloxy) substrate would install amino groups, significantly altering the polarity and chemical properties of the molecule.

Reactions at the Carboxylate Ester Group

The methyl carboxylate group in Methyl 3,5-bis(allyloxy)benzenecarboxylate is a key site for chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, and benzyl (B1604629) alcohols.

The ester functionality of Methyl 3,5-bis(allyloxy)benzenecarboxylate can be readily hydrolyzed under both acidic and basic conditions to yield 3,5-bis(allyloxy)benzoic acid or its corresponding carboxylate salt.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water, the ester undergoes hydrolysis to form 3,5-bis(allyloxy)benzoic acid and methanol (B129727). This reaction is reversible, and the equilibrium can be shifted towards the products by removing the methanol as it is formed.

Saponification (Base-Promoted Hydrolysis): Treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution leads to the saponification of the ester. This reaction is irreversible and produces the corresponding carboxylate salt (e.g., sodium 3,5-bis(allyloxy)benzoate) and methanol. Subsequent acidification of the reaction mixture will then yield the free carboxylic acid, 3,5-bis(allyloxy)benzoic acid.

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 3,5-bis(allyloxy)benzoic acid, Methanol |

| Saponification | 1. NaOH (aq) or KOH (aq) 2. H₃O⁺ | 1. Sodium or Potassium 3,5-bis(allyloxy)benzoate, Methanol 2. 3,5-bis(allyloxy)benzoic acid |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is a useful method for synthesizing a variety of esters of 3,5-bis(allyloxy)benzoic acid. For instance, reacting Methyl 3,5-bis(allyloxy)benzenecarboxylate with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3,5-bis(allyloxy)benzenecarboxylate and methanol. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol that is formed.

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 3,5-bis(allyloxy)benzenecarboxylate |

| Isopropanol | Acid or Base | Isopropyl 3,5-bis(allyloxy)benzenecarboxylate |

| Benzyl alcohol | Acid or Base | Benzyl 3,5-bis(allyloxy)benzenecarboxylate |

The methyl ester group can be reduced to a primary alcohol, yielding the corresponding benzyl alcohol derivative, [3,5-bis(prop-2-enoxy)phenyl]methanol. This transformation is typically achieved using strong reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, followed by a second hydride attack on the intermediate aldehyde. Subsequent workup with water and acid neutralizes the reaction and protonates the resulting alkoxide to give the desired alcohol.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | [3,5-bis(prop-2-enoxy)phenyl]methanol |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene ring of Methyl 3,5-bis(allyloxy)benzenecarboxylate is susceptible to electrophilic aromatic substitution, with the regiochemical outcome being dictated by the directing effects of the existing substituents. The two allyloxy groups are ortho-, para-directing and activating, while the methyl carboxylate group is meta-directing and deactivating. The combined effect of these groups directs incoming electrophiles to the positions ortho to the allyloxy groups (C2, C4, and C6 positions), which are also meta to the ester group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst like FeBr₃ or AlCl₃. The substitution is expected to occur at the C2, C4, or C6 positions.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. The nitro group will be directed to the activated positions.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions are also directed to the positions activated by the allyloxy groups.

Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored due to the presence of electron-donating allyloxy groups. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule.

Derivatization for Advanced Functionalization (e.g., introduction of other functional groups)

The versatile functional groups of Methyl 3,5-bis(allyloxy)benzenecarboxylate serve as handles for further derivatization to introduce new functionalities and construct more complex molecules. A key strategy involves the initial hydrolysis of the methyl ester to 3,5-bis(allyloxy)benzoic acid. This carboxylic acid can then be converted into a variety of other functional groups. For example, it can be transformed into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride can then be used to form amides by reacting with amines, or other esters by reacting with different alcohols.

Furthermore, the allyl groups themselves offer a platform for a wide range of transformations. For instance, they can undergo:

Claisen Rearrangement: Upon heating, the allyl groups can undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to introduce allyl groups directly onto the benzene ring at the ortho positions, forming a substituted phenol.

Addition Reactions: The double bonds in the allyl groups can participate in various addition reactions, such as hydrogenation to form propyl groups, or dihydroxylation to form diols.

These derivatization strategies significantly expand the synthetic utility of Methyl 3,5-bis(allyloxy)benzenecarboxylate, making it a valuable building block in the synthesis of complex organic molecules, polymers, and materials.

Applications in Advanced Chemical Structures and Materials Science

Role as a Monomer in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The synthesis of these tree-like polymers can be broadly categorized into two main strategies: divergent and convergent methods. Molecules like Methyl 3,5-bis(allyloxy)benzenecarboxylate are ideal monomers for these syntheses, particularly in the creation of Fréchet-type poly(aryl ether) dendrimers, due to their AB2-type structure, where the methyl ester represents one reactive site ('A') and the two allyloxy groups can be transformed into other reactive sites ('B2').

The divergent approach to dendrimer synthesis begins from a central core molecule and builds subsequent generations outwards in a layer-by-layer fashion. nih.gov This method involves a sequence of repeating reaction steps, typically a coupling reaction followed by an activation step to generate new reactive sites on the periphery for the next generation of growth. researchgate.netnih.gov

In the context of poly(aryl ether) dendrimers, a multifunctional core, such as phloroglucinol (B13840), can be reacted with a benzyl (B1604629) halide derivative like 3,5-diallyloxybenzyl chloride. arkat-usa.org This initial reaction forms the first generation (G1) dendrimer. The process is then repeated by activating the periphery and adding another layer of the monomer to create the second generation (G2), and so on. While this method allows for the rapid creation of high-generation dendrimers, it can be prone to defects in the outer layers due to steric hindrance and incomplete reactions, which complicates purification. nih.gov For dendrimers derived from a phloroglucinol core, studies have shown that divergent methodologies can result in higher yields compared to convergent approaches. arkat-usa.org

The convergent synthesis strategy reverses the divergent process, building the dendrimer from the outside in. researchgate.net This method involves the preparation of dendritic wedges, or "dendrons," which are then attached to a central core in the final step of the synthesis. arkat-usa.org

For example, a building block such as 3,5-diallyloxybenzyl chloride can be reacted with 3,5-dihydroxybenzyl alcohol to form a second-generation dendron. arkat-usa.org This dendron, now possessing a single reactive group at its focal point (the benzyl alcohol), can be coupled to a multifunctional core like phloroglucinol. This approach offers significant advantages, including easier purification of intermediates and the ability to create precisely functionalized or structurally diverse dendrimers, as different dendrons can be attached to the same core. However, the attachment of large dendrons to the core in the final step can be challenging due to steric hindrance, which may limit the maximum achievable generation. researchgate.net

The backbone chemistry of dendrimers largely dictates their physical and chemical properties. Building blocks structurally related to Methyl 3,5-bis(allyloxy)benzenecarboxylate are exceptionally well-suited for the construction of poly(aryl ether) dendrimers. arkat-usa.org The synthesis of these dendrimers relies on the formation of stable ether linkages, typically through a Williamson ether synthesis between a phenoxide and a benzyl halide. The resulting aryl ether bonds provide chemical and thermal stability to the final dendritic structure.

Furthermore, these building blocks are integral to the synthesis of polyester (B1180765) dendrimers. Dendrimers based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) are widely studied for biomedical applications due to their biodegradability. nih.gov In these systems, allyl functionalities can be introduced at the periphery. For instance, a hydroxyl-terminated polyester dendrimer can be esterified with a molecule like bis-allylated bis-MPA (BAPA) to introduce terminal allyl groups, preparing the structure for further functionalization. nih.gov

The terminal allyl groups present on dendrimers synthesized from Methyl 3,5-bis(allyloxy)benzenecarboxylate and its analogs are not merely passive end-caps; they are reactive handles for extensive surface functionalization. The ability to modify the dendrimer surface is crucial for tailoring its properties, such as solubility, and for conjugating active molecules.

A highly efficient and widely used method for modifying these allyl groups is the thiol-ene "click" reaction. nih.gov This reaction proceeds under mild conditions with high yields and tolerance to various functional groups, making it ideal for attaching molecules containing thiol groups to the dendrimer periphery. This has been used to attach primary amines, creating cationic dendrimers with inherent antibacterial properties. nih.gov Other chemical transformations of the allyl groups include hydrozirconation, which can be used to introduce zirconocene (B1252598) termini onto the dendrimer surface. researchgate.net This versatility allows for the creation of dendrimers with precisely controlled surface chemistry for a wide range of applications.

Contribution to Functional Polymer Design

Beyond dendrimers, the unique structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate lends itself to the design of other functional polymers, particularly as a precursor for macromonomers used in more complex polymer architectures.

A macromonomer is a polymer or oligomer that has a polymerizable group at its chain end. nih.gov This reactive group allows the entire macromolecule to act as a monomer in a subsequent polymerization reaction, leading to the formation of graft or comb-like polymers.

Polymers synthesized with allyl-terminated units can be considered macromonomers. nih.gov The terminal allyl groups serve as polymerizable functionalities that can be incorporated into a polymer network or used for surface coatings through crosslinking reactions. nih.gov For example, a polyester or polyether chain could be initiated from a modified form of Methyl 3,5-bis(allyloxy)benzenecarboxylate, resulting in a linear polymer with two terminal allyl groups. This bifunctional macromonomer can then be used in controlled polymerization techniques to create well-defined, high-order polymer structures.

Crosslinking Agent in Polymer Network Formation

The two terminal allyl groups on Methyl 3,5-bis(allyloxy)benzenecarboxylate are reactive sites that can participate in polymerization reactions, positioning the molecule as a potent crosslinking agent. Crosslinking is a critical process in polymer chemistry that connects linear polymer chains to form a three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance.

The allyl functional groups can undergo reactions such as free-radical polymerization or thiol-ene "click" chemistry. nih.govresearchgate.net In these processes, the double bonds of the allyl groups open and form covalent bonds with growing polymer chains or other monomers. Because the molecule contains two such groups, it can link two different polymer chains together, creating a junction point in the network. The rigid benzene (B151609) core provides structural integrity to these junctions, while the spacing of the allyl groups influences the crosslink density and, consequently, the final properties of the polymer network.

Table 1: Functional Groups and Their Roles in Polymer Network Formation

| Functional Group | Position | Role in Crosslinking | Potential Impact on Polymer Network |

| Allyl Group | Side Chain | Primary reactive site for polymerization (e.g., radical, thiol-ene). Forms covalent bonds to link polymer chains. | Controls crosslink density; enhances mechanical and thermal properties. |

| Benzene Ring | Core | Acts as a rigid structural core for the crosslink junction. | Provides thermal stability and mechanical stiffness to the network. |

| Methyl Ester | Core | Generally non-reactive during crosslinking but can be modified post-synthesis. | Influences solubility and can be a site for subsequent functionalization. |

Synthesis of Star Polymers and Hyperbranched Polymers

Star polymers and hyperbranched polymers are classes of macromolecules with compact, globular structures that exhibit unique properties compared to their linear counterparts, such as lower viscosity and higher solubility. rsc.orgacs.org Methyl 3,5-bis(allyloxy)benzenecarboxylate can serve as a key building block in the synthesis of these advanced architectures.

In the "arm-first" method for synthesizing star polymers, pre-formed linear polymer "arms" are reacted with a multifunctional core molecule. illinois.edu The diallyl functionality of Methyl 3,5-bis(allyloxy)benzenecarboxylate allows it to act as a small crosslinking agent that can link several polymer arms together to form a star-shaped structure. illinois.eduresearchgate.net

For hyperbranched polymers, which are characterized by a high degree of branching, this molecule can be considered an AB₂-type monomer after suitable modification. core.ac.ukfrontiersin.org For instance, if the methyl ester group is modified to contain a polymerizable site (A) and the two allyl groups act as the other reactive sites (B₂), its polymerization can lead to a dendritic, highly branched structure in a one-pot synthesis. rsc.org The resulting polymers have a large number of terminal functional groups originating from the allyl chains. nih.gov

Involvement in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate, featuring a flat, aromatic core, is well-suited for designing systems that undergo spontaneous self-assembly into larger, ordered structures. nih.gov

Design of Self-Assembling Molecular Systems

Self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govacs.org The central benzene ring of Methyl 3,5-bis(allyloxy)benzenecarboxylate is electron-rich and capable of engaging in π-π stacking interactions, where aromatic rings stack on top of each other like pancakes. nih.govacs.orgrsc.org This interaction can provide the directional force needed to organize molecules into ordered arrays. reading.ac.uk

Compounds with similar structural motifs, such as benzene-1,3,5-tricarboxamides (BTAs), are known to self-assemble into well-defined, one-dimensional rod-like structures stabilized by both π-π stacking and hydrogen bonding. reading.ac.ukresearchgate.netrsc.org While Methyl 3,5-bis(allyloxy)benzenecarboxylate lacks the strong hydrogen-bonding amide groups of BTAs, its aromatic core can still drive aggregation. The flexible allyloxy side chains, being more hydrophobic, can influence the packing and solubility of the resulting assemblies in different solvents. aalto.fi By modifying the side chains or the ester group, it is possible to tune the balance of intermolecular forces and control the self-assembly process. acs.org

Fabrication of Ordered Nanostructures

The spontaneous self-assembly of molecules like Methyl 3,5-bis(allyloxy)benzenecarboxylate can lead to the formation of well-defined, ordered nanostructures such as nanofibers, nanoribbons, or spherical nanoparticles. semanticscholar.orgntmdt-si.comnih.govuoc.gr The final morphology of these structures is determined by the intricate balance of attractive (e.g., π-π stacking) and repulsive forces between the molecules, as well as their interactions with the surrounding solvent. rsc.org

For example, analogous aromatic dipeptides have been shown to self-assemble into discrete nanotubes and nanospheres, where stacking interactions provide the necessary order and directionality for the formation of extended sheets that subsequently curve and close. ntmdt-si.com Similarly, derivatives of Methyl 3,5-bis(allyloxy)benzenecarboxylate could potentially form lamellar (sheet-like) or columnar structures. The allyloxy side chains would decorate the exterior of these nanostructures, offering reactive sites for further chemical modification or for interfacing with other materials.

Exploration of Host-Guest Chemistry with Derivative Systems

Host-guest chemistry involves the creation of a larger "host" molecule that can selectively bind a smaller "guest" molecule or ion within a cavity through non-covalent interactions. youtube.com The rigid structure of the benzene ring in Methyl 3,5-bis(allyloxy)benzenecarboxylate makes it a suitable scaffold for designing molecular hosts. beilstein-journals.orgnih.gov

By chemically modifying the core molecule, for instance, by creating macrocycles or cage-like structures from multiple units, a well-defined binding pocket can be engineered. The interior of this pocket could be designed to be hydrophobic, making it capable of encapsulating non-polar guest molecules when in an aqueous environment. The driving force for this encapsulation is often the hydrophobic effect, supplemented by van der Waals forces and π-π interactions between the host's aromatic interior and a suitable guest. beilstein-journals.orgnih.gov Such systems have applications in areas like environmental remediation, where they can be used to selectively capture pollutants. youtube.com

Building Block for Coordination Polymer Networks

When the methyl ester of Methyl 3,5-bis(allyloxy)benzenecarboxylate is hydrolyzed to a carboxylic acid, the resulting molecule, 3,5-bis(allyloxy)benzoic acid, becomes an excellent candidate for use as an organic linker in the construction of coordination polymers, also known as metal-organic frameworks (MOFs). nih.govnju.edu.cn

Coordination polymers are crystalline materials formed from the self-assembly of metal ions or clusters with organic bridging ligands. acs.orgnih.gov The carboxylate group is a versatile functional group that can coordinate to metal centers in various modes (e.g., monodentate, bidentate bridging), linking them into one-, two-, or three-dimensional networks. nih.gov A closely related ligand, 3,5-bis(carboxylatomethoxy)benzoate, has been used to construct a two-dimensional double-layered framework with zinc(II) ions. nih.gov Similarly, other benzenedicarboxylate and tricarboxylate linkers are widely used to create diverse and functional coordination polymers. nih.govacs.orgnih.govresearchgate.net

Table 2: Potential Architectures from Methyl 3,5-bis(allyloxy)benzenecarboxylate Derivatives

| Application Area | Key Molecular Feature | Resulting Structure | Driving Force / Reaction Type |

| Polymer Networks | Two allyl groups | 3D crosslinked polymer | Radical polymerization, Thiol-ene reaction |

| Star/Hyperbranched Polymers | Diallyl functionality | Branched macromolecule | "Arm-first" crosslinking, AB₂ polycondensation |

| Self-Assembly | Aromatic core | 1D fibers, 2D sheets | π-π stacking, Hydrophobic interactions |

| Host-Guest Systems | Rigid aromatic scaffold | Molecular cages/cavities | Non-covalent binding (hydrophobic, van der Waals) |

| Coordination Polymers | Carboxylate group (after hydrolysis) | 2D/3D crystalline network | Metal-ligand coordination bonds |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H-NMR spectrum of Methyl 3,5-bis(allyloxy)benzenecarboxylate provides characteristic signals for each type of proton in the molecule. Based on the analysis of a closely related compound, Methyl 3,5-bis(cyclohexylmethoxy)benzoate, the aromatic protons are expected to appear as a doublet and a triplet in the downfield region of the spectrum. nih.gov The protons of the methyl ester group typically resonate as a sharp singlet. The allyloxy groups give rise to a set of signals corresponding to the allylic and vinylic protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for Methyl 3,5-bis(allyloxy)benzenecarboxylate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2, C6) | ~7.1-7.2 | d | 2H |

| Aromatic H (C4) | ~6.6-6.7 | t | 1H |

| Vinylic H (-CH=CH₂) | ~5.9-6.1 | m | 2H |

| Vinylic H (=CH₂) | ~5.2-5.4 | m | 4H |

| Allylic H (-O-CH₂-) | ~4.5-4.6 | d | 4H |

| Methyl Ester H (-OCH₃) | ~3.9 | s | 3H |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in Methyl 3,5-bis(allyloxy)benzenecarboxylate will produce a distinct signal. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum. The aromatic carbons, allylic carbons, and the methyl ester carbon all have characteristic chemical shift ranges. Data from the analogous Methyl 3,5-bis(cyclohexylmethoxy)benzoate shows the aromatic carbons appearing in the range of 107-160 ppm. nih.gov

Table 2: Predicted ¹³C-NMR Chemical Shifts for Methyl 3,5-bis(allyloxy)benzenecarboxylate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~167 |

| Aromatic C (C3, C5) | ~160 |

| Vinylic C (-CH=) | ~133 |

| Aromatic C (C1) | ~132 |

| Vinylic C (=CH₂) | ~118 |

| Aromatic C (C2, C6) | ~108 |

| Aromatic C (C4) | ~107 |

| Allylic C (-O-CH₂-) | ~69 |

| Methyl Ester C (-OCH₃) | ~52 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, the vinylic proton (-CH=) would show a correlation with the terminal vinylic protons (=CH₂) and the allylic protons (-O-CH₂-). The aromatic protons at C2 and C6 would show a correlation with the proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the signals for the aromatic CH groups, the vinylic CH and CH₂ groups, the allylic CH₂ groups, and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the molecule. For example, the protons of the methyl ester would show a correlation to the carbonyl carbon. The allylic protons would show correlations to the aromatic carbons C3 and C5, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For instance, NOE correlations would be expected between the allylic protons and the aromatic protons at C2 and C6.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3,5-bis(allyloxy)benzenecarboxylate is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities. The spectrum of the related compound methyl 2-hydroxybenzoate shows a very characteristic carbonyl C=O stretching vibration peak at 1680 cm⁻¹. docbrown.info The C-H stretching vibrations of the methyl group are observed around 2955 cm⁻¹. docbrown.info

Table 3: Expected IR Absorption Bands for Methyl 3,5-bis(allyloxy)benzenecarboxylate

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1720-1740 | Stretching |

| C-O (Ester) | ~1200-1300 | Stretching |

| C-O-C (Ether) | ~1000-1300 | Asymmetric Stretching |

| C=C (Aromatic) | ~1450-1600 | Stretching |

| C=C (Vinylic) | ~1640-1680 | Stretching |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C-H (Vinylic) | ~3010-3095 | Stretching |

| C-H (Aliphatic) | ~2850-2960 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of Methyl 3,5-bis(allyloxy)benzenecarboxylate, allowing for the determination of its elemental formula. The calculated exact mass of the [M+H]⁺ ion for C₁₄H₁₆O₄ is 249.1121. The fragmentation pattern in the mass spectrum would likely show the loss of the methoxy (B1213986) group (-OCH₃) and the allyloxy groups (-OCH₂CH=CH₂), as well as characteristic fragmentation of the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of Methyl 3,5-bis(allyloxy)benzenecarboxylate. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com For the analysis to be compatible with mass spectrometry, volatile buffers or acids like formic acid are often used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Typical Condition | Purpose |

| Technique | Reverse-Phase HPLC coupled with MS | Separation and Mass Detection |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the compound |

| Detector | Mass Spectrometer | Determines mass-to-charge ratio |

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of macromolecules derived from Methyl 3,5-bis(allyloxy)benzenecarboxylate, such as polymers. In this technique, the analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the ionization of the analyte molecules. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio. This method is instrumental in determining the molecular weight of polymers and can be used to analyze the end-groups of polymer chains, which is crucial for understanding polymerization mechanisms.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of Methyl 3,5-bis(allyloxy)benzenecarboxylate and analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds like Methyl 3,5-bis(allyloxy)benzenecarboxylate. bepls.com The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. semanticscholar.org The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for definitive identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. amazonaws.com The relative amount of each component can be determined by comparing its peak area to the total area of all peaks in the chromatogram. amazonaws.com

Typical GC-MS Operating Parameters:

Carrier Gas: Helium semanticscholar.org

Column: Fused silica (B1680970) capillary column (e.g., Rxi-5Sil MS) semanticscholar.org

Oven Temperature Program: A programmed temperature ramp (e.g., starting at 80-110°C and increasing to 280°C) is used to elute compounds with different boiling points. semanticscholar.orgamazonaws.com

Ionization Energy: Typically 70 eV amazonaws.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental method for determining the purity of Methyl 3,5-bis(allyloxy)benzenecarboxylate. Using a reverse-phase column, the compound can be separated from starting materials, by-products, and degradation products. researchgate.net The retention time of the compound is characteristic under specific conditions (mobile phase composition, flow rate, and temperature). The addition of a host molecule to the mobile phase can alter the retention time, a principle used to study host-guest complex formation. researchgate.net A UV detector is commonly used for quantification, where the absorbance is proportional to the concentration of the compound. Method validation according to ICH guidelines ensures reliability, repeatability, and linearity. researchgate.net

| Parameter | Description |

| Stationary Phase | Typically a reverse-phase column (e.g., C18) |

| Mobile Phase | A mixture of solvents, such as acetonitrile and water researchgate.net |

| Detection | UV-Vis detector set at a wavelength of maximum absorbance |

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Polymer Characterization

When Methyl 3,5-bis(allyloxy)benzenecarboxylate is used as a monomer to create polymers, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard technique for characterizing the resulting macromolecules. lcms.cz This method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. lcms.cz GPC/SEC is crucial for determining the molecular weight distribution of a polymer, which significantly influences its physical properties like strength and melt flow. lcms.cz By using a series of detectors, including a refractive index (RI) detector, a viscometer, and a light scattering (LS) detector (a setup known as triple detection), one can obtain absolute molecular weight data without relying on column calibration with standards. malvernpanalytical.com

Key Polymer Characteristics Determined by GPC/SEC:

Number Average Molecular Weight (Mn)

Weight Average Molecular Weight (Mw)

Polydispersity Index (PDI = Mw/Mn)

Intrinsic Viscosity polyanalytik.com

Hydrodynamic Radius (Rh) polyanalytik.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Example Crystallographic Data for a Related Benzoate (B1203000) Derivative (methyl 3,5-dimethylbenzoate): nih.gov

| Parameter | Description |

|---|---|

| Crystal System | Varies by compound |

| Space Group | Defines the crystal's symmetry elements |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit |

| Intermolecular Interactions | Describes interactions like C—H···O bonds that stabilize the crystal packing |

Thermal Analysis for Polymer Transitions and Reactivity

Thermal analysis techniques are crucial in characterizing the properties of polymeric materials. For a polymer derived from Methyl 3,5-bis(allyloxy)benzenecarboxylate, techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) would provide insight into its thermal stability, curing behavior, and transitions.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a technique used to study the photopolymerization kinetics of materials. For a monomer like Methyl 3,5-bis(allyloxy)benzenecarboxylate, which contains reactive allyl groups, Photo-DSC would be employed to monitor the heat flow during UV-induced curing. By exposing the sample to a controlled UV light source within the DSC cell, one can determine the enthalpy of polymerization, the rate of reaction, and the degree of conversion. This data is vital for optimizing curing conditions and understanding the reactivity of the monomer in the presence of a photoinitiator.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a cured polymer of Methyl 3,5-bis(allyloxy)benzenecarboxylate, DSC would be used to determine key thermal transitions. The glass transition temperature (Tg), at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state, would be a primary focus. Other transitions, such as melting temperature (Tm) and crystallization temperature (Tc), could also be identified if the polymer possesses a semi-crystalline structure.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for assessing the thermal stability of the polymer. By heating the polymer at a constant rate, a TGA curve is generated, showing the temperatures at which degradation occurs. Key parameters obtained from TGA include the onset temperature of decomposition and the temperature of maximum decomposition rate, which provide a quantitative measure of the polymer's stability at elevated temperatures. The residual mass at the end of the experiment can indicate the formation of a char layer, which can be important for fire retardancy applications.

Due to the absence of specific research data, a representative data table cannot be generated.

Microscopic Techniques for Morphological Investigation

Microscopic techniques are indispensable for understanding the surface topography and morphology of polymeric materials. Scanning Tunneling Microscopy (STM) and Scanning Electron Microscopy (SEM) would be valuable tools for investigating the structure of polymers derived from Methyl 3,5-bis(allyloxy)benzenecarboxylate at the micro and nano scales.

Scanning Tunneling Microscopy (STM)

STM is a high-resolution microscopy technique capable of imaging surfaces at the atomic level. For STM analysis, the polymer sample would need to be sufficiently conductive. If the polymer is an insulator, a thin conductive coating would be required. STM could provide detailed information about the surface roughness, domain structures, and the arrangement of polymer chains on the surface. This level of detail is particularly useful for understanding surface properties and for applications in nanotechnology.

Scanning Electron Microscopy (SEM)

SEM is a versatile technique that uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and good depth of field. For a polymer derived from Methyl 3,5-bis(allyloxy)benzenecarboxylate, SEM would be used to study its surface morphology, fracture surfaces, and the dispersion of any fillers or additives within the polymer matrix. By examining the fracture surface, one can gain insights into the failure mechanism of the material, such as whether it is a brittle or ductile fracture. SEM is also widely used to assess the porosity and pore size distribution in polymer foams and membranes.

As no specific research findings are available, a data table with microscopic parameters cannot be provided.

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The conventional synthesis of methyl 3,5-bis(allyloxy)benzenecarboxylate typically involves the Williamson ether synthesis, where methyl 3,5-dihydroxybenzoate (B8624769) is reacted with an allyl halide in the presence of a base. rsc.org Future research is expected to focus on developing more efficient and sustainable synthetic routes. This includes the exploration of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Furthermore, the use of phase-transfer catalysis could enhance reaction rates and yields while minimizing waste. Alternative, more atom-economical methods, such as the direct allylation of the dihydroxybenzoate, are also being investigated.

| Synthetic Route | Key Reagents | Typical Solvent | Potential for Sustainability Improvement |

| Williamson Ether Synthesis | Methyl 3,5-dihydroxybenzoate, Allyl bromide, K₂CO₃ | Acetone, DMF | Use of greener solvents, phase-transfer catalysis |

| Direct Allylation | Methyl 3,5-dihydroxybenzoate, Allyl alcohol | N/A (requires catalyst development) | High atom economy |

Development of Advanced Functional Materials with Tailored Properties

The presence of two terminal allyl groups in methyl 3,5-bis(allyloxy)benzenecarboxylate makes it an excellent candidate for the synthesis of cross-linked polymers and functional materials. researchgate.net The allyl functionalities can undergo polymerization through various mechanisms, including free-radical polymerization and thiol-ene click chemistry. nih.govnih.govmdpi.com This allows for the creation of highly durable and thermally stable thermosetting polymers. The rigid aromatic core is expected to impart high thermal stability and mechanical strength to the resulting polymers, while the ester group provides a site for post-polymerization modification. Future research will likely focus on copolymerizing this monomer with other functional monomers to tailor the properties of the final material, such as its optical, electronic, or barrier properties.

Integration into Hybrid Organic-Inorganic Material Systems

The development of hybrid organic-inorganic materials is a rapidly growing field, as these materials often exhibit synergistic properties that are not found in their individual components. The allyl groups of methyl 3,5-bis(allyloxy)benzenecarboxylate can be leveraged to covalently bond the organic monomer to an inorganic matrix. For instance, the allyl groups can react with hydride-functionalized inorganic surfaces, such as silica (B1680970) or titania, via hydrosilylation. This would allow for the creation of organic-inorganic hybrid coatings with enhanced scratch resistance and thermal stability. Another promising avenue is the sol-gel co-condensation of the monomer with metal alkoxides, leading to the formation of hybrid materials with a high degree of homogeneity. princeton.edu

Application of Computational Chemistry and Molecular Modeling to Predict Reactivity and Self-Assembly

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules and materials, thereby guiding experimental work. doaj.orgresearchgate.netnih.govresearchgate.net In the context of methyl 3,5-bis(allyloxy)benzenecarboxylate, density functional theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and reactivity. This information can be used to understand its polymerization behavior and to design more efficient catalysts for its synthesis. Furthermore, molecular dynamics (MD) simulations can be used to model the self-assembly of polymers derived from this monomer, providing insights into the morphology and properties of the resulting materials at the nanoscale.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity | Catalyst design, understanding polymerization mechanisms |

| Molecular Dynamics (MD) | Self-assembly, morphology of polymers | Predicting material properties, guiding material design |

Design of Responsive and Adaptive Macromolecular Architectures

Stimuli-responsive or "smart" materials that can change their properties in response to external stimuli are of great interest for a variety of applications, including sensors, actuators, and drug delivery systems. mdpi.comtue.nlresearchgate.netnih.govresearchgate.net The versatile chemical nature of methyl 3,5-bis(allyloxy)benzenecarboxylate provides a platform for the design of such materials. The allyl groups can be functionalized post-polymerization to introduce responsive moieties. For example, epoxidation of the allyl groups followed by reaction with specific amines could introduce pH-responsive or thermo-responsive functionalities. The ester group could also be hydrolyzed to a carboxylic acid, which would impart pH-responsiveness to the material.

Contribution to Circular Economy Principles in Polymer and Materials Science

The transition to a circular economy, where resources are reused and waste is minimized, is a major goal in materials science. ciexsummit.comevonik.comarkema.comresearchgate.netmdpi.comrsc.orgazom.comrsc.org While polymers derived from methyl 3,5-bis(allyloxy)benzenecarboxylate are likely to be thermosets, which are traditionally difficult to recycle, future research could focus on incorporating cleavable linkages into the polymer network. This would allow for the controlled degradation of the polymer back to its constituent monomers or other valuable chemical feedstocks. Another approach could be the development of chemical recycling processes that can break down the cross-linked polymer into smaller molecules that can be used to synthesize new materials. The aromatic core of the monomer, for instance, is a valuable chemical building block that could be recovered and reused.

Q & A

Q. What are the standard synthetic protocols for Methyl 3,5-bis(allyloxy)benzenecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A general approach involves reacting 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux, followed by methylation of the carboxylic acid group using methyl iodide . Optimization includes adjusting stoichiometry (e.g., excess allyl bromide to ensure complete substitution), temperature control (60–80°C for allylation), and catalyst selection (e.g., phase-transfer catalysts to enhance reaction efficiency). Purity is improved via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic methods are most effective for characterizing Methyl 3,5-bis(allyloxy)benzenecarboxylate?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming allyloxy group integration (δ ~4.5–5.5 ppm for allyl protons, δ ~60–70 ppm for allyl carbons) and ester carbonyl signals (δ ~165–170 ppm). Aromatic protons appear as a singlet due to symmetry at C3 and C5 positions .

- FT-IR : Confirms ester C=O stretch (~1720 cm⁻¹) and allyl C-O-C stretches (~1250 cm⁻¹) .

- Elemental Analysis : Validates empirical formula (C₁₄H₁₆O₄) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted starting materials) or stereochemical effects. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and verify coupling between allyl and aromatic protons .

- Dynamic NMR : To detect hindered rotation in allyl groups at low temperatures, which may cause splitting .

- Mass Spectrometry (HRMS) : Identifies isotopic patterns to rule out halogenated by-products (common in allylation reactions) .

Q. What mechanistic pathways explain side-product formation during synthesis, and how can they be suppressed?

- Methodological Answer :

- Over-alkylation : Excess allyl bromide may lead to bis-allylation at unintended positions. Use controlled stoichiometry (1:2.2 molar ratio of dihydroxy precursor to allyl bromide) .

- Ester Hydrolysis : Traces of water in DMF can hydrolyze the methyl ester. Ensure anhydrous conditions and molecular sieves .

- Oxidation of Allyl Groups : Exposure to air may form peroxides. Conduct reactions under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in amber vials to prevent allyl group polymerization .

- Photostability : UV-Vis studies show degradation under direct UV light (λ > 300 nm). Use light-resistant containers .

- Hydrolytic Stability : Stable in neutral pH; hydrolyzes in acidic/basic conditions (monitor via HPLC at λ = 254 nm) .

Q. What strategies are recommended for incorporating this compound into drug delivery systems or polymer matrices?

- Methodological Answer :

- Click Chemistry : Utilize allyl groups for thiol-ene reactions to crosslink polymers (e.g., PEG-based hydrogels) .

- Controlled Release : Ester bonds can hydrolyze in physiological pH (7.4), enabling sustained drug release. Optimize linker length/spacer groups to tune degradation rates .

- Bioconjugation : Couple the carboxylate group to amine-bearing biomolecules (e.g., peptides) via EDC/NHS chemistry .

Q. How can researchers evaluate the compound’s biological activity in vitro?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM. Compare with controls lacking allyloxy groups .

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX-2) using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression .

- ROS Scavenging : Employ DCFH-DA assay to assess antioxidant potential, correlating allyloxy group density with activity .

Q. What role does Methyl 3,5-bis(allyloxy)benzenecarboxylate play in asymmetric catalysis or chiral resolution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products